

# Analysis of Endothall in Drinking Water: An Application of EPA Method 548.1

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## Compound of Interest

Compound Name: *Endothall*

Cat. No.: *B106541*

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This document provides a detailed overview and protocol for the determination of **endothall** in drinking water samples, adhering to the guidelines outlined in EPA Method 548.1. **Endothall** is a herbicide and defoliant, and its presence in drinking water is regulated to ensure public safety. This method employs solid-phase extraction (SPE) followed by gas chromatography (GC) with either a mass spectrometry (MS) or a flame ionization detector (FID) for the quantification of **endothall**.

## Principle of the Method

EPA Method 548.1 is a robust analytical procedure for the determination of **endothall** in drinking water.[1][2] The method involves the extraction of **endothall** from a water sample using a tertiary amine anion exchange solid-phase extraction (SPE) cartridge. The retained **endothall** is then eluted with acidic methanol. To facilitate its analysis by gas chromatography, the non-volatile **endothall** is converted to its volatile dimethyl ester derivative through a methylation reaction. This derivatization is achieved by heating the acidic methanol eluate. The resulting **endothall** dimethyl ester is then partitioned into methylene chloride, concentrated, and analyzed by GC/MS or GC/FID.[3][4]

## Quantitative Data Summary

The performance of EPA Method 548.1 is characterized by its Method Detection Limit (MDL) and the recovery of the analyte from spiked water samples.

Table 1: Method Detection Limits (MDL) for **Endothall**[5]

Instrumentation	MDL (µg/L)
GC/MS	1.79
GC/FID	0.7

Table 2: Analyte Recovery in Reagent Water[6]

Replicate	Spiked Concentration (µg/mL)	Measured Concentration (µg/mL)	Recovery (%)
Sample #1	50.0	47.6	95.2
Sample #2	50.0	49.3	98.6
Sample #3	50.0	48.0	96.0
Average	96.6		
Standard Deviation	1.7		

Table 3: Analyte Recovery at the Reporting Limit (RL)[6]

Replicate	Spiked Concentration (µg/mL)	Measured Concentration (µg/mL)	Recovery (%)
RL Sample #1	5.0	5.18	103.6
RL Sample #2	5.0	5.55	111.0
Average	107.3		

## Experimental Protocols

Below are the detailed protocols for the key stages of the analysis as per EPA Method 548.1.

## Sample Collection and Preservation

- **Sample Collection:** Collect grab samples in clean, amber glass containers with Teflon-lined screw caps.<sup>[2]</sup> Do not pre-rinse the bottles with the sample.
- **Dechlorination:** If the water sample contains residual chlorine, add 80 mg of sodium thiosulfate per liter of sample to the collection bottle before sampling.<sup>[3]</sup>
- **Preservation:** After collection, cool the samples to 4°C and protect them from light.<sup>[3]</sup>
- **Holding Time:** Samples must be extracted within 7 days of collection, and the extracts must be analyzed within 14 days of extraction.<sup>[3]</sup>

## Solid-Phase Extraction (SPE)

- **Cartridge Conditioning:**
  - Attach a tertiary amine anion exchange SPE cartridge to a vacuum manifold.
  - Rinse the cartridge sequentially with methylene chloride, methanol, and deionized water.
  - Condition the cartridge with 1N Sodium Hydroxide (NaOH) followed by deionized water. Do not allow the cartridge to go dry during conditioning.
- **Sample Loading:**
  - Measure a 100 mL aliquot of the water sample.
  - Pass the sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
- **Cartridge Rinsing and Drying:**
  - After the entire sample has passed through, rinse the cartridge with methanol.
  - Dry the cartridge by drawing air through it for a minimum of 5 minutes.
- **Elution:**
  - Elute the retained **endothall** from the cartridge with 8 mL of 10% sulfuric acid in methanol.

- Follow with an elution of 6 mL of methylene chloride. Collect both eluates in the same container.

## Derivatization (Methylation)

- To the collected eluate, add a small volume of methylene chloride to act as a co-solvent.
- Heat the vial at 50°C for 30 minutes to facilitate the formation of the dimethyl ester of **endothall**.[\[1\]](#)
- After cooling, add salted reagent water to the reaction mixture.
- Partition the **endothall** dimethyl ester into methylene chloride by shaking the mixture.
- Collect the methylene chloride layer.

## Extract Concentration

- Concentrate the methylene chloride extract to a final volume of 1 mL using a gentle stream of nitrogen in a heated water bath (e.g., SuperVap Concentrator with a pre-heat temperature of 40°C).

## Gas Chromatography (GC) Analysis

The concentrated extract is then analyzed by either GC/MS or GC/FID.

Table 4: GC/MS Operating Conditions[\[5\]](#)

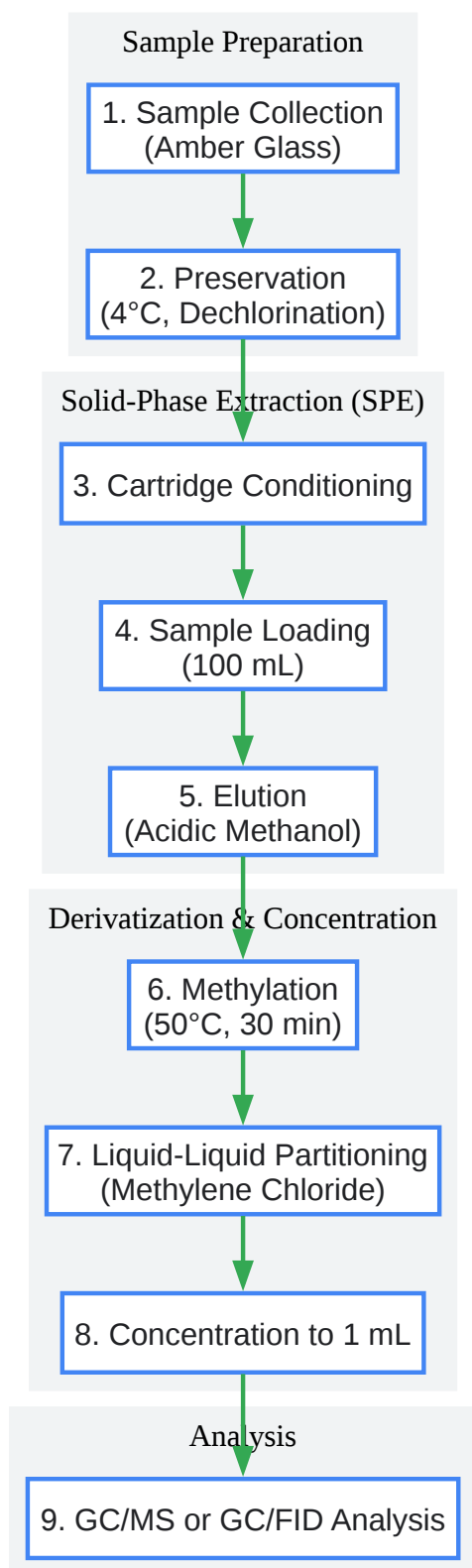
Parameter	Condition
Column	DB-5 fused silica capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature	200°C
MS Inlet Temperature	200°C
Oven Program	Hold at 80°C for 5 minutes, then ramp to 260°C at 10°C/min, hold for 10 minutes
Carrier Gas	Helium

Table 5: GC/FID Operating Conditions[5]

Parameter	Condition
Primary Column	RTX Volatiles, 30 m x 0.53 mm ID, 2.0 µm film thickness
Confirmation Column	DB-5, 30 m x 0.32 mm ID, 0.25 µm film thickness
Injector Temperature	200°C
Detector Temperature	280°C
Oven Program	(To be optimized for the specific column and instrument)
Carrier Gas	Helium or Hydrogen

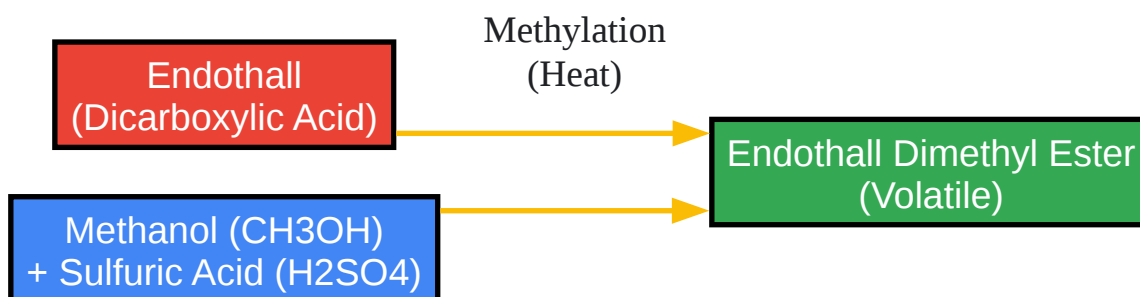
## Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the analytical procedure.



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Caption: Experimental workflow for EPA Method 548.1.



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Caption: Derivatization of **Endothall** to its dimethyl ester.

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